BTK ligand 1

PROTAC Kinase Inhibitor Drug Resistance

BTK ligand 1 (N-piperidine Ibrutinib) is a non-substitutable PROTAC warhead validated in SJF620 (DC50 7.9 nM). Unlike unmodified ibrutinib, it retains activity against the C481S resistance mutant (IC50 30.7 nM). Using generic substitutes alters degradation potency and selectivity. Procure this exact ligand to ensure reproducibility in PROTAC synthesis and SAR studies.

Molecular Formula C22H22N6O
Molecular Weight 386.4 g/mol
Cat. No. B8787273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTK ligand 1
Molecular FormulaC22H22N6O
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C22H22N6O/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16/h1-9,14,16,24H,10-13H2,(H2,23,25,26)
InChIKeyLGWZZMCTBPCKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTK Ligand 1: Specifications and Primary Use as a PROTAC Target Warhead


BTK ligand 1, also known as N-piperidine Ibrutinib, is a research compound with the chemical name 3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 330785-90-5) . It is a reversible derivative of the FDA-approved BTK inhibitor ibrutinib and serves as a high-purity targeting ligand for Bruton's tyrosine kinase (BTK) . Its primary industrial and academic use is as the 'warhead' in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it is conjugated via a linker to an E3 ligase ligand, resulting in a bifunctional molecule designed to induce the ubiquitination and proteasomal degradation of the BTK protein .

Why BTK Ligand 1 is Not a Generic Substitute for Ibrutinib in PROTAC Design


Although BTK ligand 1 is a derivative of ibrutinib, it is not a simple generic substitute. The chemical modifications that distinguish it from ibrutinib confer a distinct pharmacological profile, most notably a different susceptibility to the common C481S resistance mutation . Substituting BTK ligand 1 with unmodified ibrutinib or another BTK ligand will result in a different PROTAC molecule with unpredictable degradation potency, selectivity, and resistance profile. The specific activity profile of BTK ligand 1 has been empirically validated to produce functional PROTAC degraders, as demonstrated by compounds like SJF620 . Therefore, when replicating established PROTAC synthesis protocols or when a specific binding profile is required, BTK ligand 1 is a non-substitutable reagent.

Quantifiable Differentiation of BTK Ligand 1 vs. Ibrutinib and Other BTK Inhibitors


Comparison of Inhibitory Activity Against Wild-Type and C481S Mutant BTK

BTK ligand 1 demonstrates a distinct potency profile against the clinically relevant C481S mutant of BTK when compared to the parent drug ibrutinib. While ibrutinib's IC50 against C481S increases from nanomolar to micromolar concentrations, BTK ligand 1 retains significant potency, with an IC50 of 30.7 nM for the C481S mutant . This is in contrast to its IC50 of 51.0 nM for wild-type BTK [1].

PROTAC Kinase Inhibitor Drug Resistance

Enabling Potent PROTAC-Mediated BTK Degradation with DC50 Values in the Low Nanomolar Range

The primary value of BTK ligand 1 is as a building block for creating functional PROTAC molecules. When incorporated into the PROTAC SJF620 (by linking BTK ligand 1 to a cereblon-recruiting ligand), the resulting heterobifunctional molecule degrades BTK with a DC50 of 7.9 nM . This provides a validated reference point for its efficacy as a warhead in a degradation context.

PROTAC Targeted Protein Degradation DC50

Reversible Binding Profile Differentiates from Covalent Inhibitors

In contrast to many first- and second-generation BTK inhibitors (e.g., ibrutinib, acalabrutinib, spebrutinib) which form a covalent, irreversible bond with Cys481 in the BTK active site [1], BTK ligand 1 is described as a reversible inhibitor . This mechanistic distinction is critical for PROTAC development, where transient, non-covalent target engagement is often preferred for efficient catalytic degradation.

Kinase Inhibitor Binding Kinetics PROTAC

Optimal Application Scenarios for BTK Ligand 1 in Drug Discovery and Chemical Biology


Replicating Validated PROTAC Syntheses

BTK ligand 1 is an essential reagent for synthesizing PROTACs with published activity data, such as SJF620 (DC50 = 7.9 nM) . Researchers aiming to reproduce these studies or use SJF620 as a positive control in their own degradation assays should procure this specific ligand to ensure experimental consistency and expected performance.

Designing PROTACs to Target Ibrutinib-Resistant BTK Mutants

Given that BTK ligand 1 retains potency against the C481S mutant (IC50 = 30.7 nM) where ibrutinib's activity is severely diminished [1], this ligand is particularly well-suited for developing next-generation PROTACs designed to overcome acquired resistance. Its use as a warhead can lead to degraders that effectively eliminate both wild-type and resistant forms of the BTK protein .

Structure-Activity Relationship (SAR) Studies for PROTAC Linker Optimization

The known activity of BTK ligand 1 as a PROTAC warhead makes it a valuable, constant component in SAR studies focused on optimizing linker chemistry or E3 ligase recruitment. Using a fixed warhead like BTK ligand 1 allows for the direct comparison of how different linkers or E3 ligands influence overall degradation potency (e.g., DC50 values ranging from 8.3 nM to 374 nM depending on the linker [2]).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for BTK ligand 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.